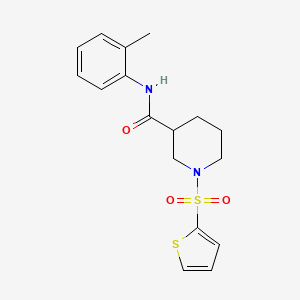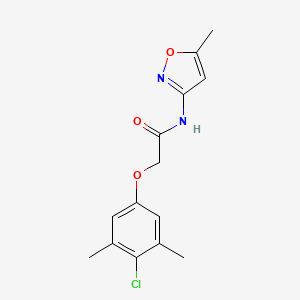![molecular formula C13H16ClN3O2S B4817948 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B4817948.png)
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide
Descripción general
Descripción
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide is not fully understood. However, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, it has been found to lower blood glucose levels by inhibiting the activity of the enzyme alpha-glucosidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have a high degree of purity. However, this compound has limitations as well. It is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. Additionally, it has poor solubility in organic solvents such as ethanol and methanol.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide is a chemical compound that has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties and has potential use as a therapeutic agent for neurological disorders. While this compound has several advantages for lab experiments, it also has limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]ethanesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-3-20(18,19)16-13-8-10(2)17(15-13)9-11-4-6-12(14)7-5-11/h4-8H,3,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUSSCVPTXTMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NN(C(=C1)C)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4817875.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4817877.png)
![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4817883.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B4817890.png)
![1-{[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4817893.png)

![N-cyclopropyl-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4817917.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4817925.png)
![3-({[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4817927.png)

![3-(4-isopropoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B4817932.png)
![2-oxo-2-phenylethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4817937.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4817960.png)